molecular formula C23H29N3O6S2 B2796393 (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 392249-31-9

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2796393
CAS RN: 392249-31-9
M. Wt: 507.62
InChI Key: PKFRSYXADGIVPI-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of benzamide derivatives bearing bioactive moieties, which have shown significant antimicrobial activities. These compounds are characterized through spectral and elemental analysis, indicating their potential as leads in antimicrobial drug discovery (Priya et al., 2006). Another study synthesized Co(II) complexes with thiazolyl benzene sulfonamide derivatives, which were evaluated for their fluorescence properties and anticancer activity, demonstrating the versatility of sulfonamide compounds in developing diagnostic and therapeutic agents (Vellaiswamy & Ramaswamy, 2017).

Biological Activities

  • Antimicrobial Activity : Benzamide derivatives have been investigated for their efficacy against various bacterial and fungal strains, showing significant antibacterial and antifungal activities (Priya et al., 2006). This suggests potential applications in treating infections resistant to conventional antibiotics.
  • Anticancer Properties : Certain benzamide derivatives, especially those involving thiazole and sulfonamide groups, have been explored for their anticancer activities. Compounds have shown promise against human breast cancer cell lines, indicating the potential for developing new chemotherapeutic agents (Vellaiswamy & Ramaswamy, 2017). Another study highlights the synthesis of indapamide derivatives demonstrating proapoptotic activity, further supporting the role of sulfonamide derivatives in cancer treatment (Yılmaz et al., 2015).

Future Directions

: NASA Study: More Greenland Ice Lost Than Previously Estimated

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-5-32-18-8-11-20-21(16-18)33-23(25(20)2)24-22(27)17-6-9-19(10-7-17)34(28,29)26(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRSYXADGIVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.